Cas no 23428-77-5 (1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone)

1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone 化学的及び物理的性質
名前と識別子
-
- 1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone
- 1-(4-methoxy-3-phenylmethoxyphenyl)ethanone
- Ethanone, 1-[4-methoxy-3-(phenylmethoxy)phenyl]-
- 1-(3-Benzyloxy-4-methoxy-phenyl)-aethanon
- 1-(3-benzyloxy-4-methoxy-phenyl)-ethanone
- 3'-Benzyloxy-4'-methoxyacetophenon
- 3-Benzyloxy-4-methoxy-acetophenon
- 3-benzyloxy-4-methoxyacetophenone
- AC1L7AEI
- AG-E-33193
- m-Benzyloxy-p-methoxyacetophenone
- NSC204990
- SureCN9236564
- MLS003107196
- Acetovanillone benzyl ether
- 4'-(Benzyloxy)-3'-methoxy-acetophenone
- SMR001822072
- AK127670
- 1-(3-(benzyloxy)-4-methoxyphenyl)ethan-1-one
- CS-0155119
- AKOS016013784
- 23428-77-5
- A912872
- DS-5579
- MFCD00183289
- CHEMBL2142452
- DTXSID80308571
- NSC-204990
- YAA42877
- C74208
- SCHEMBL9236564
- DB-336679
- 1-[3-(BENZYLOXY)-4-METHOXYPHENYL]ETHANONE
- 1-(3-Benzyloxy-4-methoxy-phenyl)ethanone
-
- MDL: MFCD00183289
- インチ: 1S/C16H16O3/c1-12(17)14-8-9-15(18-2)16(10-14)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
- InChIKey: KENKREVUSRTHDA-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C(C(C([H])([H])[H])=O)C([H])=C([H])C=1OC([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 256.10998
- どういたいしつりょう: 256.109944368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 284
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 35.5
じっけんとくせい
- ふってん: 396.5±27.0°C at 760 mmHg
- PSA: 35.53
- LogP: 3.47680
1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,Room Temperature
1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1225759-250mg |
1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone |
23428-77-5 | 97% | 250mg |
¥283 | 2023-04-14 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD249461-100mg |
1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone |
23428-77-5 | 95% | 100mg |
¥431.0 | 2022-03-01 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD249461-250mg |
1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone |
23428-77-5 | 95% | 250mg |
¥603.0 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1225759-100mg |
1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone |
23428-77-5 | 97% | 100mg |
¥135 | 2023-04-14 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YJ674-250mg |
1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone |
23428-77-5 | 95+% | 250mg |
826CNY | 2021-05-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS9838-1g |
1-[3-(benzyloxy)-4-methoxyphenyl]ethan-1-one |
23428-77-5 | 95% | 1g |
¥508.0 | 2024-04-22 | |
Aaron | AR002NW6-5g |
Ethanone, 1-[4-Methoxy-3-(phenylMethoxy)phenyl]- |
23428-77-5 | 98% | 5g |
$378.00 | 2025-02-25 | |
abcr | AB505389-1g |
1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone; . |
23428-77-5 | 1g |
€153.40 | 2024-07-21 | ||
A2B Chem LLC | AB23178-100mg |
1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone |
23428-77-5 | 95% | 100mg |
$11.00 | 2024-04-20 | |
A2B Chem LLC | AB23178-1g |
1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone |
23428-77-5 | 95% | 1g |
$45.00 | 2024-04-20 |
1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone 関連文献
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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3. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
1-(3-(Benzyloxy)-4-methoxyphenyl)ethanoneに関する追加情報
Introduction to 1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone and Its Significance in Modern Chemical Research
The compound with the CAS No. 23428-77-5, identified as 1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone, represents a fascinating molecule with a rich structural framework that has garnered considerable attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its aromatic ring system and functional groups, exhibits potential applications across multiple domains, including medicinal chemistry, agrochemical development, and material science. The presence of both benzyloxy and methoxy substituents on the phenyl ring introduces unique electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.
In recent years, the exploration of 1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone has been closely linked to advancements in drug discovery, particularly in the quest for small-molecule modulators of biological pathways. The structural motif of this compound is reminiscent of several known pharmacophores that have demonstrated efficacy in preclinical and clinical settings. For instance, derivatives of benzophenones, such as those containing benzyloxy or methoxy groups, have been investigated for their ability to interact with specific target proteins or enzymes. This has spurred interest in synthesizing and modifying 1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone to explore its pharmacological potential.
One of the most compelling aspects of this compound is its versatility as a synthetic intermediate. The ketone group in 1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone serves as a reactive site for various chemical transformations, including condensation reactions, oxidation, and reduction processes. These reactions can be leveraged to generate a diverse array of derivatives with tailored properties. For example, researchers have utilized this compound to synthesize novel heterocyclic compounds by incorporating nitrogen-containing rings through cyclization reactions. Such modifications often enhance the bioactivity and selectivity of the resulting molecules.
The role of 1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone in medicinal chemistry has been further underscored by its incorporation into libraries of compounds screened for therapeutic activity. Studies have shown that structurally related benzophenones exhibit inhibitory effects on enzymes involved in inflammatory pathways, making them promising candidates for treating conditions such as arthritis or neurodegenerative diseases. The benzyloxy and methoxy groups contribute to the compound's solubility and metabolic stability, which are critical factors in drug development. Additionally, computational modeling has been employed to predict the binding affinity of this compound to biological targets, providing insights into its potential mechanism of action.
Recent experimental studies have highlighted the synthetic utility of 1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone in generating complex molecular architectures. Researchers have demonstrated its use as a precursor in the preparation of biaryl compounds, which are prevalent in many bioactive natural products and synthetic drugs. The biaryl core found in this molecule is particularly interesting because it can be modified at multiple positions to produce derivatives with distinct biological activities. This flexibility has made it a valuable building block for medicinal chemists seeking to develop novel therapeutics.
The agrochemical sector has also shown interest in derivatives of 1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone, recognizing its potential as an intermediate for synthesizing pesticides or herbicides. The structural features of this compound contribute to its ability to interact with biological systems at the molecular level, which is essential for effective pest control. By modifying the substituents on the phenyl ring or introducing additional functional groups, researchers can fine-tune the properties of these derivatives to achieve desired outcomes in agricultural applications.
From a material science perspective, 1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone has been explored for its potential use in organic electronics and photovoltaic devices. The conjugated system present in this molecule allows it to participate in electron delocalization processes, which are crucial for applications such as organic light-emitting diodes (OLEDs) or photovoltaic cells. Researchers have investigated its properties as a building block for synthesizing organic semiconductors or dyes that enhance device performance.
The synthesis of 1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone itself presents an interesting challenge due to its complex structure. Traditional synthetic routes involve multi-step sequences that require careful optimization to ensure high yields and purity. Advances in synthetic methodologies have enabled more efficient preparation methods, including catalytic processes that minimize waste and energy consumption. These improvements align with broader efforts within the chemical industry to adopt greener practices.
In conclusion,1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone (CAS No. 23428-77-5) stands out as a versatile and multifaceted compound with significant implications across various scientific disciplines. Its structural features make it an attractive scaffold for drug discovery, agrochemical development, and material science applications. As research continues to uncover new possibilities for this molecule,1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone is poised to remain at the forefront of innovation in chemical biology and beyond.
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